molecular formula C19H16N4OS2 B2800417 N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-77-2

N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

Cat. No. B2800417
CAS RN: 671199-77-2
M. Wt: 380.48
InChI Key: QCWHCEBZUQMZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Devices

ZINC02889241: is a starburst π-conjugated molecule based on triphenylamine (TPA) building blocks. Its good electron-donor characteristics make it widely used in optoelectronic devices. Researchers have investigated its electronic structure using techniques like PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. The increased number of nitrogen atoms in ZINC02889241 leads to unique features in its valence binding energy region, enhancing its electron-donating properties compared to TPA .

Antimicrobial Applications

Biologically synthesized zinc oxide nanoparticles (ZnONPs) have gained attention due to their biocompatibility, low toxicity, and sustainability. ZnONPs exhibit antimicrobial properties, making them effective against bacteria, fungi, and viruses. Their ability to generate reactive oxygen species (ROS) and release zinc ions contributes to cell apoptosis and microbial inhibition .

Antioxidant Effects

ZnONPs also act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their unique optical and chemical properties make them promising candidates for antioxidant-based therapies .

Anticancer Potential

Research suggests that ZnONPs inhibit cancer cell growth and induce apoptosis. Their selective cytotoxicity toward cancer cells, along with ROS generation, makes them valuable in cancer therapy .

Wound Healing

ZnONPs play a crucial role in wound healing. They promote tissue regeneration, reduce inflammation, and enhance collagen synthesis. Their application in wound dressings accelerates the healing process .

Drug Delivery Systems

Due to their biodegradability and compatibility, ZnONPs are explored for drug delivery. They can encapsulate therapeutic agents and release them at specific sites, improving drug efficacy and minimizing side effects .

properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-13-6-5-9-15(10-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWHCEBZUQMZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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